molecular formula C15H12N2O B3261647 6-Methoxy-2-phenylquinazoline CAS No. 34637-66-6

6-Methoxy-2-phenylquinazoline

Cat. No. B3261647
CAS RN: 34637-66-6
M. Wt: 236.27 g/mol
InChI Key: FZADDHMDKJUUDD-UHFFFAOYSA-N
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Description

6-Methoxy-2-phenylquinazoline is a chemical compound . It is a type of quinazoline, a class of organic compounds that are heterocyclic and contain a benzene ring fused to a pyrimidine ring .


Synthesis Analysis

The synthesis of 6-Methoxy-2-phenylquinazoline has been reported in the literature . For instance, 4-(2-Chlorophenylamino)-6-methoxy-2-phenylquinazoline was synthesized from substituted thiourea by the photochemical method .


Molecular Structure Analysis

The structure of 6-Methoxy-2-phenylquinazoline has been confirmed by various techniques such as IR, 1H NMR, mass spectrometry, and X-ray crystallography . According to X-ray analysis, the structure contains a quinazoline molecule with phenyl, 2-chlorophenyl-amino, and methoxy substituents .


Chemical Reactions Analysis

Quinazolines, including 6-Methoxy-2-phenylquinazoline, have been shown to undergo various chemical reactions . For example, quinazoline 3-oxides and their derivatives have attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methoxy-2-phenylquinazoline can be found in various chemical databases . These properties include its molecular formula, molecular weight, melting point, boiling point, and density .

Scientific Research Applications

  • Cancer Research and Tubulin Inhibition :

    • A study by Minegishi et al. (2015) identified a compound related to 6-Methoxy-2-phenylquinazoline, showing promising antiproliferative activity towards human cancer cells. This compound inhibits tubulin polymerization, which is a vital process in cell division, making it a potential candidate for cancer treatment.
    • Gastpar et al. (1998) found that methoxy-substituted compounds, structurally similar to 6-Methoxy-2-phenylquinazoline, inhibit tubulin polymerization and show cytostatic activity in human breast cancer cells.
  • Material Science and Organic Light-Emitting Diodes :

    • In the field of material science, Tian et al. (2021) reported that incorporating a methoxy group into the quinazoline ring, similar to 6-Methoxy-2-phenylquinazoline, allows iridium complexes to achieve pure red phosphorescence. This is particularly significant for the development of highly efficient organic light-emitting diodes (OLEDs).
  • Antitumor Agents and Blood-Brain Barrier Penetration :

    • Research by Sirisoma et al. (2009) on a compound structurally related to 6-Methoxy-2-phenylquinazoline found it to be a potent inducer of apoptosis in cancer cells. Notably, this compound also demonstrated high blood-brain barrier penetration, which is a significant attribute for drugs targeting brain tumors.
  • DNA Repair Enzyme Inhibition :

    • The study by Griffin et al. (1998) explored derivatives of quinazolinone as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. These compounds show potential as modulators of DNA damage response in cancer therapy.
  • Anticancer Lead Discovery :

    • A study by Wang et al. (2014) highlighted the development of new tubulin-polymerization inhibitors targeting the colchicine site, based on a 6-methoxyquinoline framework. These compounds show high in vitro cytotoxic activity and potential as anticancer agents.
  • Photoluminescence in Methoxy Derivatives :

    • The research by Całus et al. (2007) demonstrated that methoxy derivatives of diphenyl-pirazoloquinoline emit light in the blue and green spectral range, showing potential for applications in photoluminescent materials.

Mechanism of Action

While the exact mechanism of action of 6-Methoxy-2-phenylquinazoline is not clear, quinazolines have been shown to act as norepinephrine and dopamine reuptake inhibitors (NDRIs), thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action .

Safety and Hazards

The safety data sheet for a similar compound, 4-(2-Chlorophenylamino)-6-methoxy-2-phenylquinazoline, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Future Directions

Quinazolines, including 6-Methoxy-2-phenylquinazoline, have a wide range of biological activities and are promising compounds for drug discovery . Future research could focus on the design and synthesis of new derivatives or analogues to treat various diseases .

properties

IUPAC Name

6-methoxy-2-phenylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-18-13-7-8-14-12(9-13)10-16-15(17-14)11-5-3-2-4-6-11/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZADDHMDKJUUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CN=C(N=C2C=C1)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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